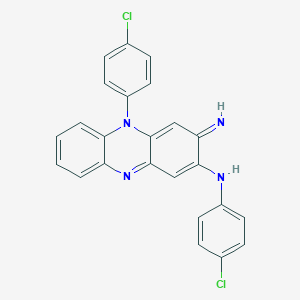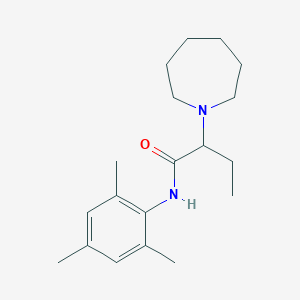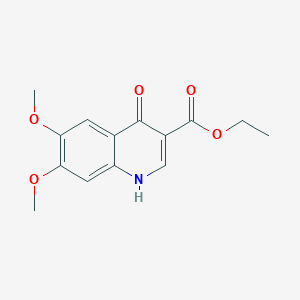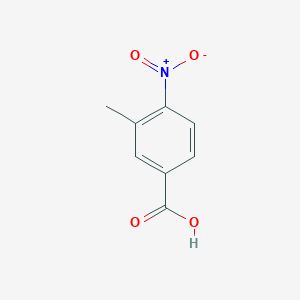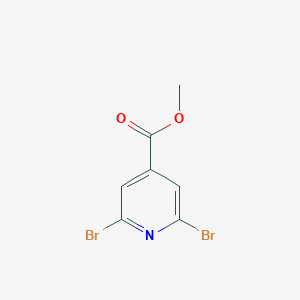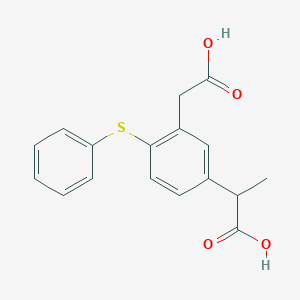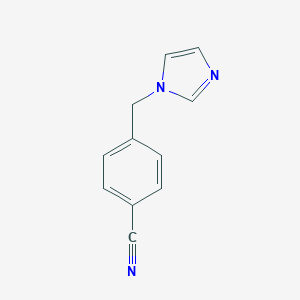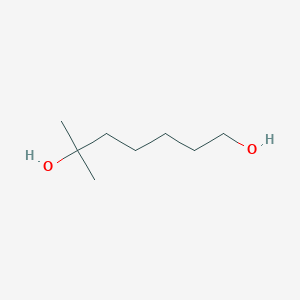
6-Methylheptane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylheptane-1,6-diol is a chemical compound that belongs to the class of aliphatic diols. It is also known as 6-methyl-1,6-heptanediol or MHHD. This compound has been studied for its potential applications in various fields, including scientific research, pharmaceuticals, and industrial processes. In
Mecanismo De Acción
The mechanism of action of 6-Methylheptane-1,6-diol is not well understood. However, it has been reported to inhibit the growth of certain cancer cells by inducing apoptosis, which is a programmed cell death. It has also been reported to exhibit antibacterial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
6-Methylheptane-1,6-diol has been reported to exhibit low toxicity in animal studies. It has been reported to be metabolized in the liver and excreted in the urine. However, the long-term effects of this compound on human health are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Methylheptane-1,6-diol in lab experiments include its relatively simple synthesis method, low toxicity, and potential applications in various scientific research fields. However, the limitations of using this compound include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 6-Methylheptane-1,6-diol. One potential direction is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another direction is the synthesis of new dendritic polymers based on 6-Methylheptane-1,6-diol for drug delivery and imaging applications. Additionally, the study of the mechanism of action and the long-term effects of this compound on human health is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 6-Methylheptane-1,6-diol can be achieved through the reaction of 6-methylhept-5-en-2-one with lithium aluminum hydride in diethyl ether. This method has been reported in the literature with a yield of 60%. Another method involves the reaction of 6-methylhept-5-en-2-one with sodium borohydride in methanol, which yields 6-Methylheptane-1,6-diol with a yield of 80%. These methods are relatively simple and efficient, making them suitable for industrial-scale production.
Aplicaciones Científicas De Investigación
6-Methylheptane-1,6-diol has been studied for its potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has been reported to exhibit antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs. Additionally, 6-Methylheptane-1,6-diol has been used as a starting material for the synthesis of dendritic polymers, which have potential applications in drug delivery and imaging.
Propiedades
Número CAS |
5392-57-4 |
|---|---|
Nombre del producto |
6-Methylheptane-1,6-diol |
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
6-methylheptane-1,6-diol |
InChI |
InChI=1S/C8H18O2/c1-8(2,10)6-4-3-5-7-9/h9-10H,3-7H2,1-2H3 |
Clave InChI |
XICLOMYOBVKLTR-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCO)O |
SMILES canónico |
CC(C)(CCCCCO)O |
Sinónimos |
6-Methylheptane-1,6-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)
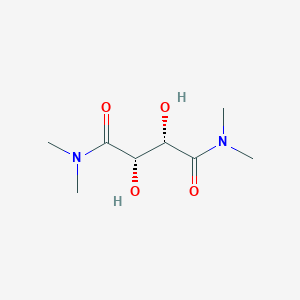
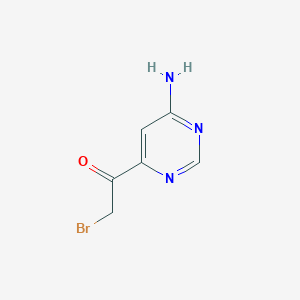
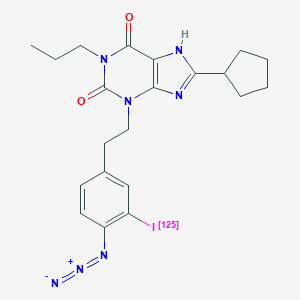
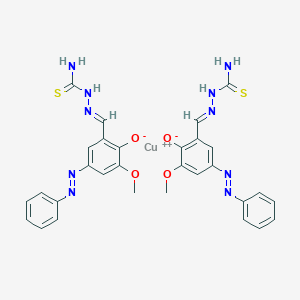
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
